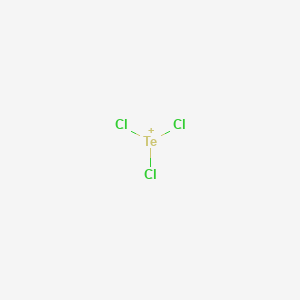
Trichlorotellanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorotellanium is a chemical compound that consists of one tellurium atom bonded to three chlorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound is of interest due to its reactivity and the role of tellurium in forming diverse chemical structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorotellanium can be synthesized through the direct chlorination of tellurium. The reaction typically involves passing chlorine gas over tellurium at elevated temperatures. The reaction can be represented as:
Te+3Cl2→TeCl3
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity tellurium and chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of tellurium to this compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of tellurium.
Reduction: The compound can be reduced to elemental tellurium or lower chlorides of tellurium.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products Formed:
Oxidation: Higher chlorides of tellurium or tellurium oxides.
Reduction: Elemental tellurium or lower chlorides.
Substitution: Organotellurium compounds.
Aplicaciones Científicas De Investigación
Trichlorotellanium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotellurium compounds and other tellurium-based materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of trichlorotellanium involves its ability to interact with various molecular targets. The compound can form complexes with proteins and enzymes, potentially altering their activity. The pathways involved may include the formation of reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
Trichlorostannane (SnCl3): Similar in structure but contains tin instead of tellurium.
Trichlorosilane (SiHCl3): Contains silicon and is used in the production of silicon-based materials.
Trichlorophosphine (PCl3): Contains phosphorus and is used in the synthesis of organophosphorus compounds.
Uniqueness of Trichlorotellanium: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other group 16 elements. Its reactivity and ability to form diverse compounds make it valuable in various applications.
Propiedades
Número CAS |
43644-19-5 |
|---|---|
Fórmula molecular |
Cl3Te+ |
Peso molecular |
234.0 g/mol |
Nombre IUPAC |
trichlorotellanium |
InChI |
InChI=1S/Cl3Te/c1-4(2)3/q+1 |
Clave InChI |
BNAMHYCVJBYROO-UHFFFAOYSA-N |
SMILES canónico |
Cl[Te+](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


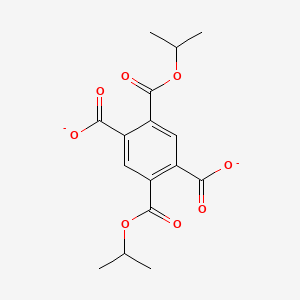
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
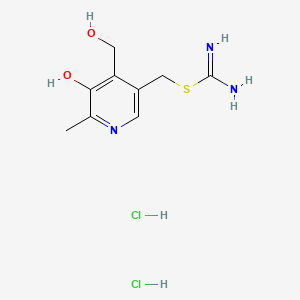
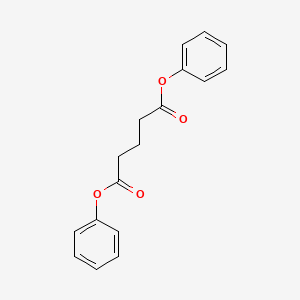
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
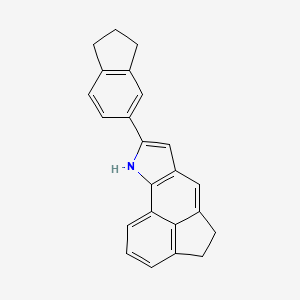
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
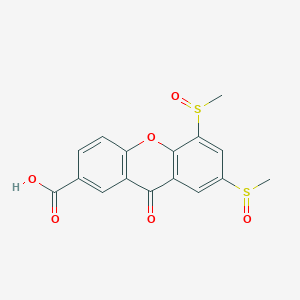
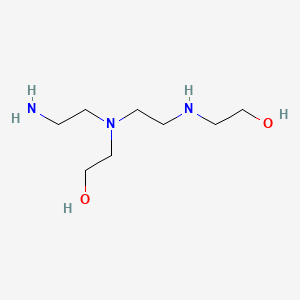
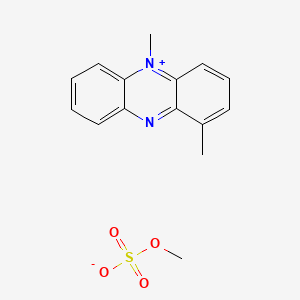
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
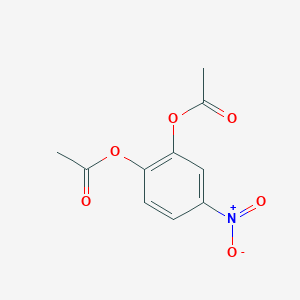
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
